

Comparative Pharmacokinetic Data of Benzenesulfonamide Derivatives

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Compound Focus: 2-Aminobenzenesulfonamide

CAS No.: 3306-62-5

Cat. No.: S006712

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Compound / Study	Therapeutic Target	Species (Dose, Route)	Key Pharmacokinetic Parameters
Compound 11l [1] HIV-1 Capsid Protein Mouse (5 mg/kg, IV & PO) [1] • t_{1/2} : 2.3 h (IV) [1] • Vd : 2.8 L/kg (IV) [1] • CL : 1.3 L/h/kg (IV) [1] • Oral Bioavailability : 24.8% [1] Compound 25 (from GSTO1-1 study) [2] Glutathione Transferase Omega-1 (GSTO1-1) Mouse (Information not specified in abstract) [2] • In vivo PK analysis performed (Specific parameters not detailed in abstract) [2] Unspecified Lead Compound [3] Carbonic Anhydrase (CA IX/XII) Rat (Information not specified in abstract) [3] • In vivo PK profile assessed in rats (Specific parameters not detailed in abstract) [3]			

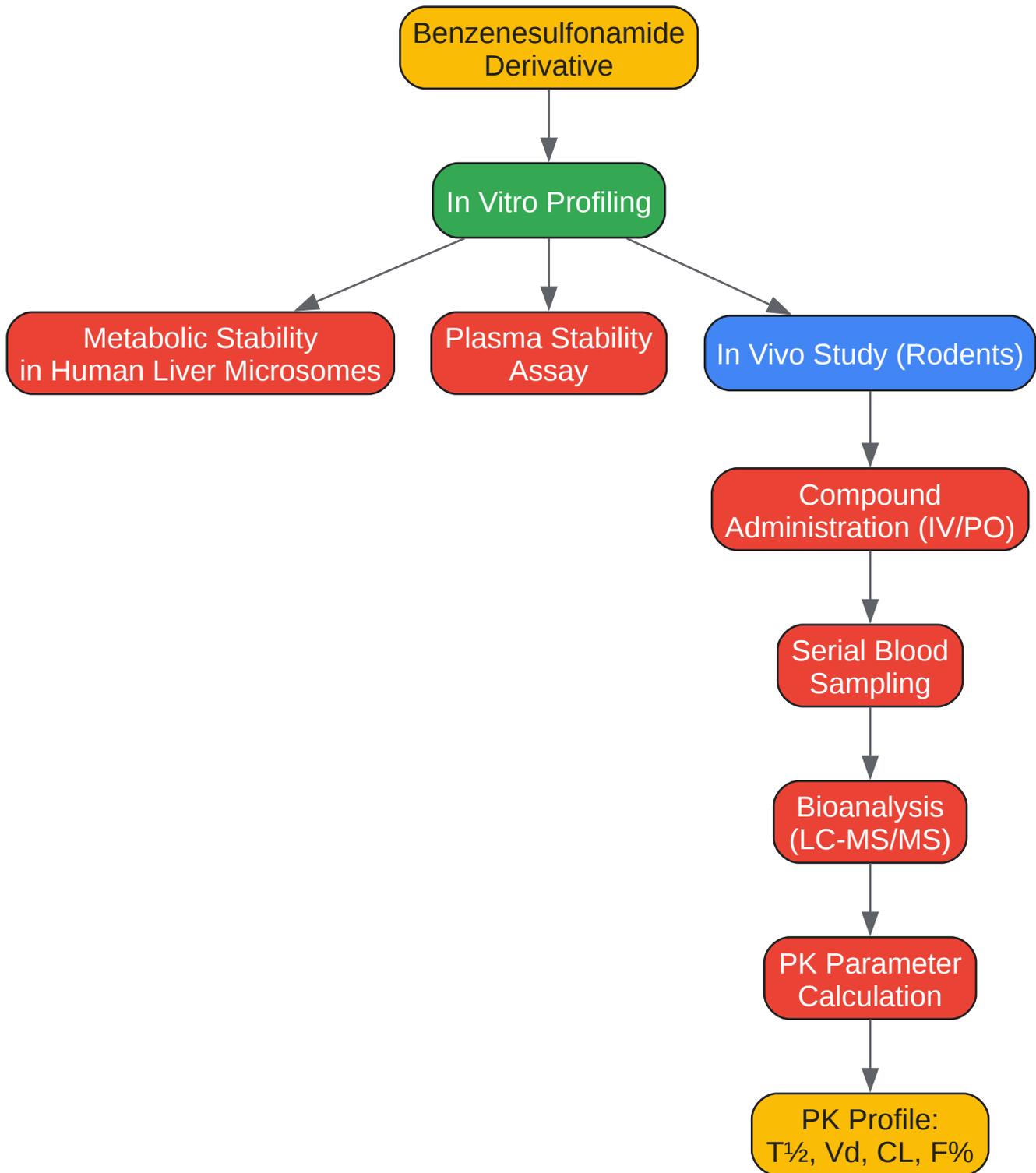
Experimental Protocols for Pharmacokinetic Studies

The methodologies below are typical for generating the kind of data summarized above and are referenced from the search results.

- **In Vivo Pharmacokinetic Study in Rats** [3]: The study used Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for bioanalysis. Following drug administration, blood samples were collected from rats at predetermined time points. Plasma was separated and analyzed using UPLC-MS/MS to determine the drug concentration over time, which was used to calculate PK parameters [3].

- **In Vivo PK, Bioavailability, and Metabolic Stability [1]:** This research included several key experiments:
 - **Pharmacokinetic Profile and Oral Bioavailability:** Compounds were administered to mice intravenously (IV) and orally (PO). Plasma samples were analyzed to determine concentration-time profiles and calculate parameters like half-life ($t_{1/2}$), volume of distribution (Vd), clearance (CL), and oral bioavailability [1].
 - **Metabolic Stability:** This was assessed by incubating the compounds with **Human Liver Microsomes (HLM)** and **human plasma**, then measuring the remaining parent compound over time to estimate its metabolic half-life [1].
- **Mechanism-Based Inactivation Kinetics [2]:** For the covalent GSTO1-1 inhibitors, the study determined the maximal inactivation rate constant (**kinact**) and the inhibitor concentration required for half-maximal inactivation (**K_I**). These parameters define the efficiency of covalent inhibition.

The following diagram illustrates the general workflow for these pharmacokinetic studies, from in vitro assessment to in vivo profiling.



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Key Interpretations and Data Gaps

- **Diverse Therapeutic Targets:** The available data highlights that benzenesulfonamide derivatives are being developed for a wide range of diseases, including cancer, HIV, and inflammatory conditions, by targeting different enzymes and proteins [3] [1] [2].
- **Significant Data Gaps:** A true comparative guide is not yet possible. Key limitations include:
 - **Lack of Standardization:** Studies focus on different targets and use different experimental models (e.g., different species, doses), making cross-study comparisons unreliable [3] [1] [2].
 - **Incomplete Public Data:** Many studies mention that in vivo PK was performed but do not publish the full dataset in the abstract or easily accessible summary [3] [2].

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References

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